molecular formula C12H20N3Si B13754750 CID 21924643

CID 21924643

Katalognummer: B13754750
Molekulargewicht: 234.39 g/mol
InChI-Schlüssel: OQMNHYQDXQYFRS-UHFFFAOYSA-N
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Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris-(dimethylamino)phenylsilane can be synthesized from phenyltrichlorosilane and dimethylamine . The reaction typically involves the gradual addition of dimethylamine to phenyltrichlorosilane under controlled conditions to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of Tris-(dimethylamino)phenylsilane often involves plasma-enhanced atomic layer deposition (PEALD). This method improves oxidation efficiency even at low processing temperatures, making it a promising technique for the deposition of silicon oxide films .

Analyse Chemischer Reaktionen

Types of Reactions

Tris-(dimethylamino)phenylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silicon oxide films.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of Tris-(dimethylamino)phenylsilane involves its high volatility and thermal stability, which make it an excellent vapor deposition precursor. During the atomic layer deposition process, the compound undergoes chemisorption on the substrate surface, followed by surface reactions that lead to the formation of thin films .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tris-(dimethylamino)phenylsilane is unique due to its high volatility and thermal stability, which make it particularly suitable for low-temperature deposition processes. Additionally, it provides a good balance between deposition rate and film quality, making it a preferred choice for various applications .

Eigenschaften

Molekularformel

C12H20N3Si

Molekulargewicht

234.39 g/mol

InChI

InChI=1S/C12H20N3Si/c1-13(2)9-7-8-10(16)12(15(5)6)11(9)14(3)4/h7-8H,1-6H3

InChI-Schlüssel

OQMNHYQDXQYFRS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C(=C(C=C1)[Si])N(C)C)N(C)C

Herkunft des Produkts

United States

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